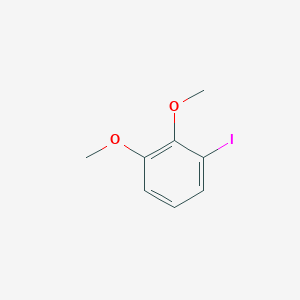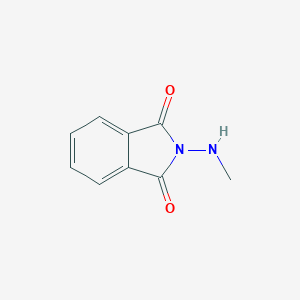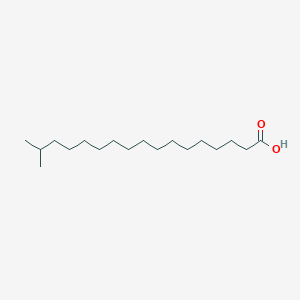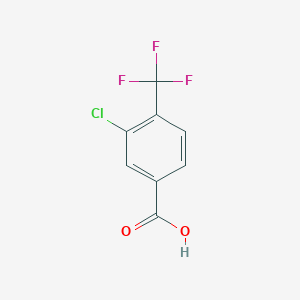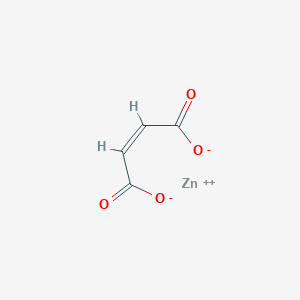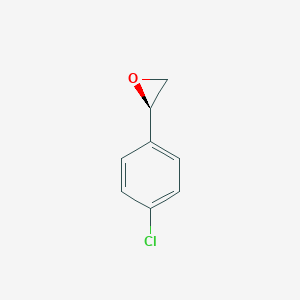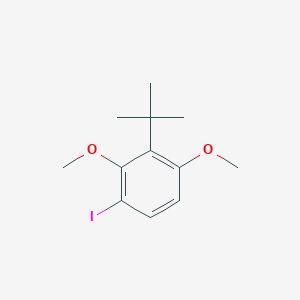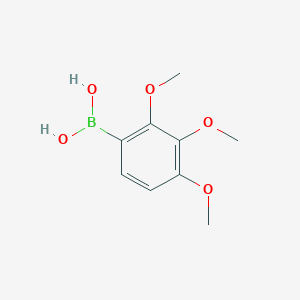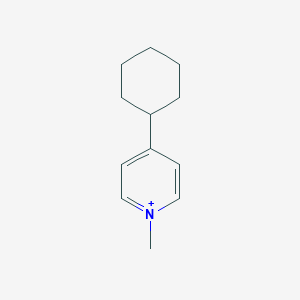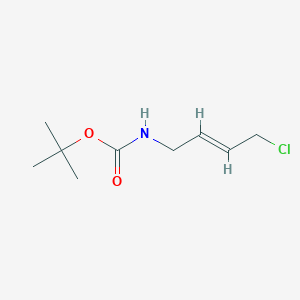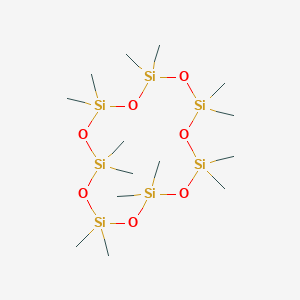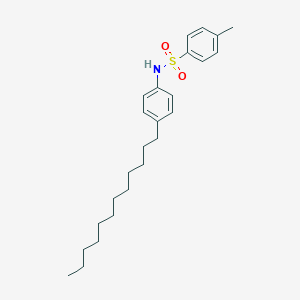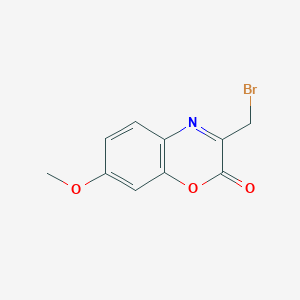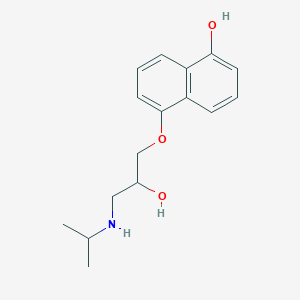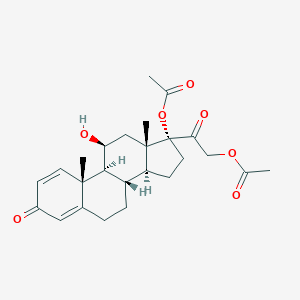
Pregna-1,4-diene-3,20-dione, 17,21-bis(acetyloxy)-11-hydroxy-, (11beta)-
Overview
Description
Synthesis Analysis
The synthesis of related corticosteroids involves complex chemical processes, including the introduction of halogen atoms at specific positions to prevent rearrangement and achieve the desired conjugated double bond structure. For instance, Toscano et al. (1977) describe a synthesis pathway for 17,21-bis(acetyloxy)-6beta,9-difluoro-11beta-hydroxypregna-1,4-diene-3,20-dione, highlighting the role of halogenation, epoxidation, and fluorination in producing corticosteroid analogs with significant anti-inflammatory activity (Toscano et al., 1977).
Scientific Research Applications
Biological Activities and Pharmaceutical Applications
Research has highlighted the significance of derivatives and analogues of related compounds for their potent biological activities. Studies have found that modifications and derivatizations of certain core structures can enhance medicinal and biological properties, leading to potential therapeutic applications in various diseases. For instance, curcumin derivatives, sharing a similar polyphenolic nature with the target compound, have shown a wide range of biological activities including anti-inflammatory, antioxidant, and anticancer properties. These findings suggest that exploring the derivatives of "Pregna-1,4-diene-3,20-dione, 17,21-bis(acetyloxy)-11-hydroxy-, (11beta)-" could lead to novel therapeutic agents with enhanced biological efficacy (Omidi & Kakanejadifard, 2020).
Analytical and Nutraceutical Perspectives
The analytical and nutraceutical aspects of compounds with a similar profile have been extensively studied, indicating the potential of "Pregna-1,4-diene-3,20-dione, 17,21-bis(acetyloxy)-11-hydroxy-, (11beta)-" in these areas. Research into curcumin, a compound with comparable polyphenolic properties, has revealed challenges related to solubility and bioavailability that are crucial for therapeutic application. Innovative formulations and encapsulation techniques, such as nano-encapsulation, have been developed to overcome these hurdles, suggesting similar strategies could be applied to enhance the bioactivity and clinical efficacy of the target compound (Kotha & Luthria, 2019).
Environmental Impact and Toxicology
The environmental impact and toxicological profile of related compounds, such as bisphenol A and phthalates, provide a framework for understanding the potential effects of "Pregna-1,4-diene-3,20-dione, 17,21-bis(acetyloxy)-11-hydroxy-, (11beta)-" in environmental and health contexts. These studies emphasize the importance of assessing the environmental persistence, endocrine-disrupting potential, and safety profile of chemical substances, guiding the responsible development and application of the target compound (Provvisiero et al., 2016).
Mechanism of Action
Target of Action
Prednisolone 17,21-diacetate, also known as Prednisolone, is a glucocorticoid . Its primary targets are glucocorticoid receptors, which play a crucial role in the regulation of the immune response and inflammation .
Mode of Action
Prednisolone interacts with its targets by binding to the glucocorticoid receptors, leading to changes in gene transcription. This interaction results in anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects .
Biochemical Pathways
Prednisolone affects various biochemical pathways. It can be reversibly metabolized to prednisone, which is then metabolized to various compounds, including 17α,21-dihydroxy-pregnan-1,4,6-trien-3,11,30-trione . The biotransformation of hydrocortisone to prednisolone is facilitated by the enzyme 3-ketosteroid-Δ1-dehydrogenases .
Result of Action
The molecular and cellular effects of Prednisolone’s action are diverse, given its wide range of indications. It is used to treat endocrine, rheumatic, hematologic disorders; collagen, dermatologic, ophthalmic, respiratory, gastrointestinal diseases; allergic and edematous states; and other conditions like tuberculous meningitis . Its anti-inflammatory and immunosuppressive effects are particularly beneficial in these conditions.
Action Environment
The action, efficacy, and stability of Prednisolone can be influenced by various environmental factors. For instance, the pH value, temperature, presence of hydrogen peroxide, solvent, and electron acceptor can affect the yield of prednisolone in biotransformation reactions . Furthermore, the presence of other medications can impact the disposition of Prednisolone .
properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-17-acetyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O7/c1-14(26)31-13-21(30)25(32-15(2)27)10-8-19-18-6-5-16-11-17(28)7-9-23(16,3)22(18)20(29)12-24(19,25)4/h7,9,11,18-20,22,29H,5-6,8,10,12-13H2,1-4H3/t18-,19-,20-,22+,23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLTWMGSJXSKQJ-WEXULQILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170149 | |
| Record name | Pregna-1,4-diene-3,20-dione, 17,21-bis(acetyloxy)-11-hydroxy-, (11beta)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17652-24-3 | |
| Record name | Prednisolone 17,21-diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017652243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pregna-1,4-diene-3,20-dione, 17,21-bis(acetyloxy)-11-hydroxy-, (11beta)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



